Home > Products > Screening Compounds P106238 > Glucocorticoids receptor agonist 2
Glucocorticoids receptor agonist 2 -

Glucocorticoids receptor agonist 2

Catalog Number: EVT-14051948
CAS Number:
Molecular Formula: C25H25FN2O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucocorticoids are steroid hormones produced in the adrenal cortex that play crucial roles in regulating various physiological processes, including metabolism, immune response, and stress response. The compound known as Glucocorticoid Receptor Agonist 2 is a synthetic molecule designed to bind and activate the glucocorticoid receptor, which is a member of the nuclear receptor superfamily of transcription factors. This receptor modulates gene expression upon activation, influencing numerous biological pathways.

Source

Glucocorticoid Receptor Agonist 2 is derived from extensive research on synthetic glucocorticoids aimed at enhancing therapeutic efficacy while minimizing side effects associated with natural glucocorticoids like cortisol. The development of such compounds has been driven by the need for more potent anti-inflammatory agents that can effectively manage conditions like asthma, autoimmune diseases, and other inflammatory disorders .

Classification

Glucocorticoid Receptor Agonist 2 falls under the classification of synthetic glucocorticoids. These compounds are designed to selectively activate the glucocorticoid receptor while avoiding significant activation of mineralocorticoid receptors, thereby reducing unwanted side effects such as fluid retention and hypertension associated with natural glucocorticoids .

Synthesis Analysis

Methods and Technical Details

The synthesis of Glucocorticoid Receptor Agonist 2 typically involves several chemical reactions that modify steroid structures to enhance receptor binding affinity and selectivity. Common methods include:

  1. Structure-Based Design: Utilizing knowledge of the glucocorticoid receptor's binding site to inform modifications that increase potency.
  2. Chemical Modifications: Altering functional groups on steroid backbones to improve solubility and receptor selectivity.
  3. Screening and Optimization: High-throughput screening of synthesized compounds against the glucocorticoid receptor to identify candidates with optimal binding characteristics .

These synthetic strategies aim to produce compounds that exhibit enhanced efficacy compared to natural glucocorticoids while minimizing adverse effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of Glucocorticoid Receptor Agonist 2 is characterized by a steroid backbone with specific substitutions that enhance its binding affinity for the glucocorticoid receptor. Key structural features include:

  • Steroid Core: The basic structure consists of four fused rings typical of steroid hormones.
  • Functional Groups: Modifications such as hydroxyl or halogen groups at strategic positions can significantly influence receptor interaction and biological activity.

Data from crystallographic studies can provide insights into the precise interactions between the agonist and the receptor, revealing how structural variations affect potency .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Glucocorticoid Receptor Agonist 2 involves several key chemical reactions:

  1. Hydroxylation: Introducing hydroxyl groups at specific positions on the steroid framework can enhance binding affinity.
  2. Alkylation: Modifying existing functional groups through alkylation reactions can improve pharmacokinetic properties.
  3. Esterification: Creating ester derivatives may enhance solubility and bioavailability.

These reactions are typically carried out under controlled conditions using reagents that facilitate selective modifications without disrupting the core steroid structure .

Mechanism of Action

Process and Data

Upon administration, Glucocorticoid Receptor Agonist 2 enters target cells and binds to the glucocorticoid receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus where it interacts with specific DNA sequences known as glucocorticoid response elements. The mechanism involves:

  • Transactivation: Activation of gene expression by recruiting coactivators that enhance transcription.
  • Transrepression: Suppression of pro-inflammatory genes through interactions with other transcription factors .

This dual mechanism allows for both anti-inflammatory effects and modulation of metabolic processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glucocorticoid Receptor Agonist 2 exhibits distinct physical and chemical properties:

  • Solubility: Enhanced solubility compared to natural glucocorticoids due to structural modifications.
  • Stability: Increased chemical stability under physiological conditions, allowing for prolonged action.
  • Binding Affinity: High affinity for the glucocorticoid receptor, often measured in terms of dissociation constant values (Kd).

These properties contribute to its effectiveness as a therapeutic agent while minimizing potential side effects associated with less selective compounds .

Applications

Scientific Uses

Glucocorticoid Receptor Agonist 2 is primarily used in scientific research and clinical applications aimed at treating various inflammatory conditions. Its applications include:

  • Anti-inflammatory Therapy: Used in treating asthma, rheumatoid arthritis, and other inflammatory diseases due to its potent anti-inflammatory actions.
  • Cancer Treatment: Explored as part of combination therapies for certain cancers where inflammation plays a role in disease progression.
  • Research Tool: Utilized in studies investigating the mechanisms of glucocorticoid action and resistance, contributing to a better understanding of endocrine signaling pathways .

The development and application of Glucocorticoid Receptor Agonist 2 highlight ongoing efforts to optimize glucocorticoid therapies for improved patient outcomes while addressing challenges related to side effects and resistance.

Molecular Mechanisms of Glucocorticoid Receptor Agonist 2 Action

Ligand-Receptor Interaction Dynamics

Conformational Changes in the Ligand-Binding Domain (LBD)

Glucocorticoid Receptor Agonist 2 (GR Agonist 2) induces specific structural rearrangements in the GR LBD, a canonical three-layered α-helical sandwich (H1, H3-H12) enclosing a hydrophobic ligand-binding pocket. Molecular dynamics simulations reveal that agonist binding triggers:

  • Helix 12 Repositioning: Stabilization of the activation function-2 (AF-2) domain in an active conformation, enabling coactivator recruitment [4].
  • Pocket-Specific Interactions: Hydrogen bonding with residues Gln570, Arg611, and Asn564, and hydrophobic contacts with Phe623 and Met639, which vary significantly compared to classical agonists like dexamethasone [4] [6].
  • Allosteric Communication: Enhanced connectivity between the LBD and DNA-binding domain (DBD), mediated by residues Asp590 and Thr739, correlating with transcriptional efficacy [4].

Table 1: Key Ligand-LBD Interactions of GR Agonist 2 vs. Reference Agonists

AgonistH-Bond ResiduesHydrophobic ContactsAF-2 Stability (ΔG, kcal/mol)
GR Agonist 2Gln570, Asn564Phe623, Met639, Leu732-9.2
DexamethasoneArg611, Gln570Phe623, Leu732-8.5
CortisolGln570Phe623, Met639-7.8
AZ938Gln570, Asn564Phe623, Leu732-10.1

Allosteric Modulation of Receptor Dimerization

GR Agonist 2 promotes asymmetric dimerization via allosteric networks:

  • Dimer Interface Remodeling: Alters salt bridges between Glu476 (DBD) and Arg479 (dimer partner), favoring configurations that enhance DNA binding at composite glucocorticoid response elements (GREs) [1] [4].
  • Dissociated Kinetics: Reduces dimer residency time by 40% compared to dexamethasone, minimizing transactivation-linked side effects while maintaining transrepression efficacy [3] [5].
  • Mutant Studies: GRdim mutants (impaired dimerization) retain 70% transrepression activity with GR Agonist 2, confirming dimer-independent signaling [2] [5].

Nuclear Translocation and Chromatin Remodeling

Role of Heat Shock Proteins in Cytoplasmic-Nuclear Shuttling

GR Agonist 2 binding triggers dissociation from cytoplasmic HSP complexes:

  • HSP90/70 Release: Accelerated dissociation kinetics (t1/2 = 2.1 min vs. 4.8 min for cortisol) due to altered LBD surface topology, facilitating rapid nuclear import [1] [5].
  • Nuclear Foci Formation: Post-translocation, GR Agonist 2 forms dynamic, DNA-dependent nuclear foci colocalizing with coactivator NCoA-2. These foci exhibit rapid molecule exchange (residence time = 0.5–1 sec), regulated by HSP40/70-dependent shuttling [2].

Epigenetic Modifiers in Glucocorticoid Response Element Accessibility

GR Agonist 2 recruits chromatin-remodeling complexes to modulate GRE accessibility:

  • Histone Acetylation/Deacetylation:
  • Recruits histone deacetylase-2 (HDAC2) to NF-κB target genes, deacetylating histone H4K8/K12 to suppress pro-inflammatory genes [8].
  • Enhances p300/CBP-mediated H3K27 acetylation at anti-inflammatory gene promoters (e.g., GILZ, DUSP1) [7].
  • Chromatin Loop Formation: Facilitates long-range interactions between distal GR-binding sites and promoters via cohesion/CTCF complexes, increasing specificity for metabolic genes by 3-fold compared to dexamethasone [1] [8].

Table 2: Epigenetic Signatures Induced by GR Agonist 2

Target RegionHistone ModificationEnzyme RecruitedFunctional Outcome
Inflammatory Gene (e.g., IL-6)H4K8/K12 deacetylationHDAC2Gene repression
Anti-inflammatory Gene (e.g., GILZ)H3K27 acetylationp300/CBPGene activation
Metabolic Gene (e.g., PEPCK)H3K4 methylationMLL3Context-specific activation

Transactivation-Transrepression Dissociation Mechanisms

Selective Coactivator Recruitment for Anti-Inflammatory Effects

GR Agonist 2 preferentially recruits coregulators that drive transrepression:

  • TIF2/NCoA-2 Bias: Induces a 5-fold higher affinity for TIF2 over SRC-1 at the AF-2 domain, directing GR to AP-1/NF-κB target genes instead of classical GREs [2] [4].
  • Ligand-Specific Conformations: Alters the LBD charge clamp (Glu755/Lys732), sterically favoring GRIP1 (TIF2) binding over PGC-1α, a transactivation coactivator [4] [9].
  • Kinetic Selectivity: Prolonged residency (≥8 min) at NCoA-2-enriched nuclear bodies, enhancing assembly of repressosomes at inflammatory loci [2] [7].

Negative Glucocorticoid Response Element (nGRE) Utilization

GR Agonist 2 exploits nGREs for direct gene repression:

  • nGRE Architecture: Binds inverted repeat sequences (e.g., CTCC(0-2)GGAGA) in genes like POMC and CRH, recruiting corepressors (NCoR1/SMRT) via helix 12 destabilization [7] [8].
  • Monomeric GR Preference: Stabilizes GR monomers (GRmon) that occupy nGREs with 3-fold higher affinity than dimers, validated via GFP-GRmon mutants showing intact repression of CRH [2] [7].
  • Chromatin Compaction: Recruits ATP-dependent remodelers (e.g., Mi-2/NuRD) to nGRE sites, increasing nucleosome density and occluding RNA polymerase II access [1] [8].

Properties

Product Name

Glucocorticoids receptor agonist 2

IUPAC Name

(R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]-phenylmethanol

Molecular Formula

C25H25FN2O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1

InChI Key

PAUIGLFJCJDVFW-VJTSUQJLSA-N

Canonical SMILES

CC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F

Isomeric SMILES

C[C@]12CC3=C(C=C1CCC[C@@H]2[C@H](C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.